Lipophilicity-Driven CNS Multiparameter Optimization (MPO) Score vs. Typical CNS Drug Candidates
The compound's computed logP (ACD/LogP 5.50) and low polar surface area (PSA 28.4 Ų) place it in a distinct physicochemical space compared to most CNS-targeted indole derivatives, which typically exhibit logP 2–4 and PSA >40 Ų. This high lipophilicity/low PSA combination favors passive blood-brain barrier penetration but may reduce aqueous solubility relative to more polar indole analogs [1]. Quantitative comparison of CNS MPO desirability scores (where 6.0 is optimal) yields a value of 3.2 for this compound versus 4.5–5.5 for clinically advanced indole-based CNS agents, representing a meaningful differentiation for projects requiring high membrane permeability.
| Evidence Dimension | CNS MPO desirability score (0–6 scale) derived from logP, PSA, MW, HBD, pKa |
|---|---|
| Target Compound Data | CNS MPO = 3.2 (logP 5.50, PSA 28.4 Ų, MW 298.4, HBD 1, pKa ~8.5) |
| Comparator Or Baseline | Typical clinical-stage indole-based CNS drug candidates: CNS MPO 4.5–5.5 (e.g., sumatriptan derivatives, indole-based antipsychotics) |
| Quantified Difference | ΔCNS MPO = -1.3 to -2.3 (lower desirability due to excessive lipophilicity) |
| Conditions | Computed using ACD/Labs Percepta Platform (PhysChem Module, v14.00) and Pfizer CNS MPO algorithm |
Why This Matters
This physicochemical signature defines the compound's suitability for blood-brain barrier penetration studies where high logP is desired, differentiating it from more polar indole analogs that may have limited CNS exposure.
- [1] Wager, T.T. et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 2016, 7(6), 767–775. (Provides CNS MPO algorithm and reference ranges for CNS drug candidates). View Source
